1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methyl-2-pentyne-1,4-diol
Overview
Description
1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methyl-2-pentyne-1,4-diol is a useful research compound. Its molecular formula is C18H16Cl2O2 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0527351 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intramolecular Hydroalkoxylation and Hydroamination Catalysis
Copper(I) complexes supported by N-heterocyclic carbene ligands catalyze intramolecular hydroalkoxylation and hydroamination of alkynes to form ether and imine products. This process demonstrates the utility of copper catalysis in the efficient synthesis of cyclic compounds from linear substrates, highlighting the relevance of such chemical transformations in the development of new materials and pharmaceuticals Pouy et al., 2012.
Gas Separation Membrane Technology
Crosslinkable poly(4-methyl-2-pentyne) (PMP) membranes, when crosslinked with bis(aryl azide), show enhanced mechanical stability and selectivity for gas separation. This research illustrates how chemical modification can improve the performance of polymeric materials for environmental and industrial applications, such as the purification of natural gas and the capture of carbon dioxide Shao et al., 2008.
Environmental Chemistry and Pollution Analysis
Studies on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations highlight the importance of analyzing and understanding the environmental impact of chemical contaminants. This work informs regulatory and cleanup efforts related to persistent organic pollutants, which pose risks to ecosystems and human health Masunaga et al., 2001.
Photoelectrochemical Sensing of Organic Pollutants
The development of a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for the detection of 4-chlorophenol demonstrates innovative approaches to environmental monitoring. This sensor offers high sensitivity and specificity, contributing to the field of water quality analysis and public health protection Yan et al., 2019.
Bioremediation of Chlorinated Phenols
Research on the biodegradation of chlorophenols in both aerobic and anaerobic systems provides insights into the potential for biological methods to remediate contaminated groundwater and soil. This area of study is crucial for the development of sustainable technologies to mitigate pollution and restore ecosystems Puhakka & Melin, 1996.
Properties
IUPAC Name |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methylpent-2-yne-1,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2/c1-17(2,21)11-12-18(22,13-7-9-14(19)10-8-13)15-5-3-4-6-16(15)20/h3-10,21-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFVIXHVRQNTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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